molecular formula C7H15N3O B15247912 4,4-Dimethylpyrrolidine-3-carbohydrazide

4,4-Dimethylpyrrolidine-3-carbohydrazide

Cat. No.: B15247912
M. Wt: 157.21 g/mol
InChI Key: WHCXBJYQNUDLJM-UHFFFAOYSA-N
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Description

4,4-Dimethylpyrrolidine-3-carbohydrazide is a nitrogen-containing heterocyclic compound. The pyrrolidine ring, a five-membered ring containing one nitrogen atom, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates . The addition of the carbohydrazide group further increases its potential for biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyrrolidine-3-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,4-dimethylpyrrolidine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-Dimethylpyrrolidine-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylpyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethylpyrrolidine-3-carbohydrazide is unique due to the presence of both the dimethyl and carbohydrazide groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

4,4-dimethylpyrrolidine-3-carbohydrazide

InChI

InChI=1S/C7H15N3O/c1-7(2)4-9-3-5(7)6(11)10-8/h5,9H,3-4,8H2,1-2H3,(H,10,11)

InChI Key

WHCXBJYQNUDLJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C(=O)NN)C

Origin of Product

United States

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